molecular formula C13H14N4O3 B8040998 prop-2-enyl N-methyl-N-(7-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate

prop-2-enyl N-methyl-N-(7-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate

Cat. No.: B8040998
M. Wt: 274.28 g/mol
InChI Key: YUFJEJPMXGFIHL-UHFFFAOYSA-N
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Description

Prop-2-enyl N-methyl-N-(7-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a benzotriazine ring, a carbamate group, and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl N-methyl-N-(7-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate typically involves multiple steps:

    Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile with nitrous acid, to form 1,2,3-benzotriazine.

    Introduction of the Methyl Group: Methylation of the benzotriazine ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Carbamate Group: The carbamate group is introduced by reacting the methylated benzotriazine with methyl isocyanate.

    Attachment of the Allyl Group: The final step involves the reaction of the intermediate with allyl bromide in the presence of a base like sodium hydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carbamate, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or amines, depending on the specific reaction conditions.

    Substitution: Various substituted benzotriazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, prop-2-enyl N-methyl-N-(7-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the benzotriazine ring, which is known for its bioactivity. Research may focus on its potential as an enzyme inhibitor or as a scaffold for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of diseases where benzotriazine derivatives have shown efficacy, such as cancer or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of prop-2-enyl N-methyl-N-(7-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzotriazine ring can engage in π-π interactions or hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazine Derivatives: Compounds such as 1,2,3-benzotriazine-4(3H)-one and its methylated derivatives.

    Carbamates: Other carbamate compounds like carbaryl or methyl isocyanate derivatives.

    Allyl Compounds: Allyl isothiocyanate and other allyl-substituted compounds.

Uniqueness

Prop-2-enyl N-methyl-N-(7-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate is unique due to the combination of its structural features, which confer specific reactivity and potential bioactivity. The presence of the benzotriazine ring, carbamate group, and allyl group in a single molecule allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics

Properties

IUPAC Name

prop-2-enyl N-methyl-N-(7-methyl-4-oxo-1,2,3-benzotriazin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-4-7-20-13(19)16(3)17-12(18)10-6-5-9(2)8-11(10)14-15-17/h4-6,8H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFJEJPMXGFIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N(N=N2)N(C)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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